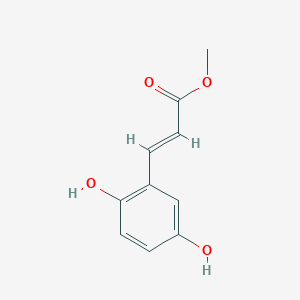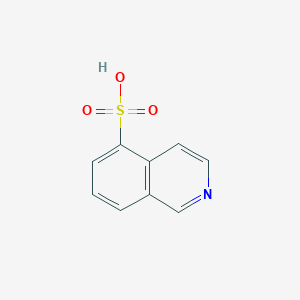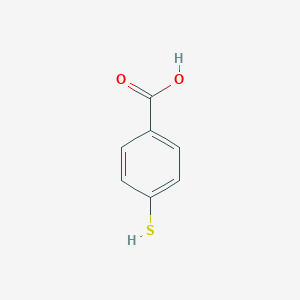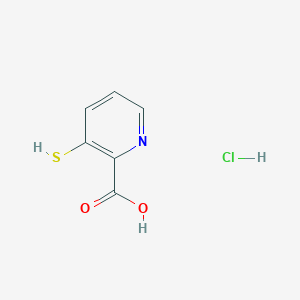
Methyl 2,5-dihydroxycinnamate
Overview
Description
Methyl 2,5-dihydroxycinnamate is a bioactive natural compound commonly derived from plants such as Azadirachta indica and Murraya paniculata . It is a hydroxycinnamic acid ester with the molecular formula C10H10O4 and a molecular weight of 194.18 g/mol . This compound has garnered interest due to its diverse biological activities, including anti-inflammatory and antitumor properties .
Mechanism of Action
Target of Action
Methyl 2,5-dihydroxycinnamate is an analog of erbstatin and is known to be a potent inhibitor of EGFR kinase activity .
Mode of Action
The compound interacts with the EGFR kinase, inhibiting its activity . This inhibition can lead to a decrease in the downstream signaling pathways activated by EGFR, which are involved in cell proliferation, survival, and other cellular processes .
Biochemical Pathways
These may include the PI3K/Akt pathway, which is involved in cell survival and proliferation, and the MAPK pathway, which is involved in cell growth and differentiation .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be related to its inhibition of EGFR kinase activity. By inhibiting this enzyme, the compound could potentially disrupt the signaling pathways activated by EGFR, leading to effects such as reduced cell proliferation and survival .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially affect the compound’s activity .
Biochemical Analysis
Biochemical Properties
Methyl 2,5-dihydroxycinnamate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase activity, which is crucial for cell signaling and growth . Additionally, it acts as a competitive inhibitor of receptor protein-tyrosine kinase, effectively impeding v-abl tyrosine kinase activation . This compound also demonstrates inhibitory effects on the autophosphorylation of the epidermal growth factor receptor .
Cellular Effects
This compound exerts cytotoxic effects on both normal and neoplastic epithelial cells . It induces apoptosis in mouse thymocytes and inhibits the G2/M phase of the cell cycle . Furthermore, this compound has been observed to cross-link proteins, leading to cell death in various cell lines, including mouse primary normal keratinocytes, neoplastic mouse keratinocytes, and human squamous carcinoma cells . These effects are independent of tyrosine kinase inhibition and involve the production of cross-linked protein envelopes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to inhibit EGFR kinase activity . It acts as a stable and potent inhibitor of EGFR, preventing the autophosphorylation of the receptor . Additionally, this compound induces protein cross-linking, which is a non-physiological process that occurs at high concentrations . This cross-linking leads to the formation of cornified envelope-like structures in epithelial cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is photosensitive and requires storage at low temperatures to maintain its stability . Long-term studies have shown that it induces apoptosis and inhibits cell cycle progression in various cell lines . The stability and degradation of the compound over extended periods have not been extensively studied.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to inhibit tumor growth and induce apoptosis in cancer cells . At higher doses, it may cause toxic effects, including cytotoxicity and adverse reactions
Metabolic Pathways
This compound is involved in various metabolic pathways, including its role as a human urinary metabolite . It interacts with enzymes such as receptor protein-tyrosine kinase and transglutaminase . The compound’s effects on metabolic flux and metabolite levels have not been extensively studied, but its role as a geroprotector and inhibitor of specific kinases suggests its involvement in critical metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . It is a cell-permeable analog of erbstatin, allowing it to effectively reach its target sites . The compound’s localization and accumulation within cells are influenced by its interactions with cellular transport mechanisms .
Subcellular Localization
This compound exhibits subcellular localization, particularly in the cytoplasm and cell membrane . It targets specific compartments and organelles through post-translational modifications and targeting signals . The compound’s activity and function are influenced by its localization within the cell, contributing to its overall biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,5-dihydroxycinnamate can be synthesized through various synthetic routes. One common method involves the esterification of 2,5-dihydroxycinnamic acid with methanol in the presence of an acid catalyst . The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound often involves the extraction of the compound from plant sources followed by purification. The extraction process may include solvent extraction, followed by chromatographic techniques to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,5-dihydroxycinnamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The hydroxyl groups on the aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Methyl 2,5-dihydroxycinnamate has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3,4-dihydroxycinnamate
- Methyl jasminoside
- 3,4′-Dihydroxypropiophenone
Uniqueness
Methyl 2,5-dihydroxycinnamate is unique due to its dual hydroxyl groups on the aromatic ring, which contribute to its potent biological activities. Its ability to inhibit tyrosine kinases and induce apoptosis sets it apart from other similar compounds .
Properties
IUPAC Name |
methyl (E)-3-(2,5-dihydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-14-10(13)5-2-7-6-8(11)3-4-9(7)12/h2-6,11-12H,1H3/b5-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQCNSTFWSKOWMA-GORDUTHDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=C(C=CC(=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=C(C=CC(=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63177-57-1 | |
| Record name | Methyl 2,5-dihydroxycinnamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063177571 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 2,5-dihydroxycinnamate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16769 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2,5-Dihydroxycinnamic acid methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















